molecular formula C16H22N2O3 B7569362 1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid

1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid

Cat. No. B7569362
M. Wt: 290.36 g/mol
InChI Key: INPKAWJOPJXFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid, also known as Boc-L-Valine, is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. Boc-L-Valine is widely used in scientific research as a building block for peptides and other complex molecules.

Scientific Research Applications

1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid is widely used in scientific research as a building block for peptides and other complex molecules. It is commonly used as a protecting group for the amino group of valine residues in peptide synthesis. 1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid is also used as a starting material for the synthesis of various pharmaceuticals, such as angiotensin-converting enzyme (ACE) inhibitors and HIV protease inhibitors.

Mechanism of Action

1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid is a non-natural amino acid that does not have any specific mechanism of action. However, it is used as a building block for peptides and other complex molecules that may have specific mechanisms of action. For example, 1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid can be incorporated into peptides that bind to specific receptors or enzymes, or that have antimicrobial or anticancer activity.
Biochemical and Physiological Effects
1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid does not have any specific biochemical or physiological effects. However, it can be incorporated into peptides that have specific biochemical and physiological effects. For example, 1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid can be incorporated into peptides that have antimicrobial activity against bacteria or fungi, or that have anticancer activity against cancer cells.

Advantages and Limitations for Lab Experiments

1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a relatively inexpensive building block for peptide synthesis. However, 1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid has some limitations. It is not suitable for peptide synthesis that requires the use of harsh conditions, such as high temperatures or strong acids or bases. It is also not suitable for peptide synthesis that requires the incorporation of other protecting groups that are incompatible with the Boc group.

Future Directions

There are several future directions for the use of 1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid in scientific research. One direction is the development of new peptide-based drugs that target specific receptors or enzymes. Another direction is the development of new antimicrobial or anticancer peptides that are more effective and less toxic than current drugs. 1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid can also be used as a building block for the synthesis of new materials, such as polymers or hydrogels, that have specific properties and applications. Finally, 1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid can be used as a tool for studying the structure-function relationship of peptides and other complex molecules.

Synthesis Methods

1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid can be synthesized by reacting 1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid methyl ester with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected with trifluoroacetic acid (TFA) to obtain 1-[Benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid.

properties

IUPAC Name

1-[benzyl(methyl)carbamoyl]-3-ethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-3-16(14(19)20)9-10-18(12-16)15(21)17(2)11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPKAWJOPJXFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)C(=O)N(C)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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